Rhodium(III) chloride hydrate (CAS 20765-98-4) is a standard, widely adopted soluble precursor for synthesizing advanced rhodium-based homogeneous catalysts and formulating aqueous plating baths. Unlike its highly inert anhydrous counterpart, this deliquescent, dark red crystalline compound is defined by its complete solubility in water, alcohols, and polar organics . With a typical rhodium content of 38-43.5%, it provides a reliable, process-friendly starting point for generating active Rh(I) and Rh(III) species in situ or synthesizing benchmark catalysts such as Wilkinson's catalyst . For procurement, its value lies in enabling mild, scalable solution-phase chemistry without the need for extreme thermal or solid-state activation.
A common procurement error is assuming interchangeability between rhodium(III) chloride hydrate and anhydrous rhodium(III) chloride (CAS 10049-07-7). Substituting the hydrate with the anhydrous form results in immediate process failure for standard solution-phase syntheses, as the anhydrous variant is a highly polymeric solid that is virtually insoluble in water, alcohols, and standard organic solvents . While the hydrate readily undergoes ligand exchange in refluxing ethanol to yield complex catalysts, the anhydrous form is chemically inert under these conditions and requires extreme temperatures (e.g., 800°C sublimation or fusion) to react [1]. Consequently, for any application requiring aqueous formulation, electrodeposition, or mild-condition catalyst synthesis, the hydrate is the strictly mandatory choice.
The primary procurement driver for RhCl3·xH2O is its exceptional solubility profile. Quantitative physical property data demonstrates that the hydrate form is completely soluble in water, ethanol, and hydrochloric acid, rapidly forming active monomeric or low-nuclearity chloro-aqua complexes . In stark contrast, anhydrous RhCl3 is completely insoluble in water and alcohols due to its robust polymeric lattice. This binary difference means that only the hydrate can be used for standard wet-chemical catalyst preparation or aqueous electroplating bath formulations.
| Evidence Dimension | Solubility in water and ethanol |
| Target Compound Data | Highly soluble (complete dissolution at standard concentrations) |
| Comparator Or Baseline | Anhydrous RhCl3 (Insoluble) |
| Quantified Difference | Binary (Soluble vs. Insoluble) |
| Conditions | Standard ambient conditions in aqueous and alcoholic solvents |
Complete solubility is a non-negotiable prerequisite for utilizing rhodium in standard liquid-phase industrial and laboratory workflows.
RhCl3·xH2O serves as the primary precursor for synthesizing chlorotris(triphenylphosphine)rhodium(I) (Wilkinson's catalyst). When reacted with an excess of triphenylphosphine in refluxing ethanol, the hydrate undergoes rapid reduction and ligand coordination, yielding the active catalyst at approximately 85% yield [1]. Attempting this standard synthesis with anhydrous RhCl3 yields 0% of the desired product, as the anhydrous material fails to dissolve or react under mild alcoholic reflux [1].
| Evidence Dimension | Yield of Wilkinson's catalyst in refluxing ethanol |
| Target Compound Data | ~85% yield |
| Comparator Or Baseline | Anhydrous RhCl3 (0% yield / unreactive) |
| Quantified Difference | ~85% absolute yield difference |
| Conditions | Reaction with excess PPh3 in refluxing ethanol |
Procuring the hydrate ensures high-yield, scalable production of critical homogeneous catalysts without requiring specialized high-energy reactors.
For advanced materials applications, such as the preparation of Rh-doped graphene hybrids for electrocatalysis, the metal precursor must be capable of homogeneous dispersion in a solvent prior to reduction. RhCl3·xH2O provides the necessary solubility to achieve uniform molecular dispersion, enabling the controlled synthesis of highly active Rh nanoparticles . The anhydrous form cannot be utilized in these wet-impregnation or solution-reduction protocols, forcing buyers to either procure the hydrate or resort to significantly more expensive organometallic precursors.
| Evidence Dimension | Suitability for wet-chemical nanoparticle dispersion |
| Target Compound Data | Enables uniform solution-phase dispersion |
| Comparator Or Baseline | Anhydrous RhCl3 (Incompatible due to insolubility) |
| Quantified Difference | Complete process enablement vs. process failure |
| Conditions | Solution-phase reduction or wet-impregnation onto carbon/silica supports |
It allows manufacturers to use a cost-effective, simple inorganic salt rather than expensive organometallic alternatives for nanoparticle synthesis.
The mandatory starting material for producing Wilkinson's catalyst [RhCl(PPh3)3], [Rh(cod)Cl]2, and other Rh(I)/Rh(III) complexes via mild ligand exchange in alcoholic solvents [1].
Ideal for formulating highly stable aqueous rhodium plating baths used in jewelry, optical mirrors, and electrical contacts, where complete aqueous solubility is required [2].
The highly effective soluble precursor for wet-impregnation techniques to deposit highly dispersed rhodium nanoparticles onto silica, alumina, or graphene supports for automotive and industrial catalysis.